molecular formula C5H5NO4 B14727485 Fumaramic acid, N-formyl- CAS No. 6626-94-4

Fumaramic acid, N-formyl-

Cat. No.: B14727485
CAS No.: 6626-94-4
M. Wt: 143.10 g/mol
InChI Key: HSKSAKBZUITULZ-OWOJBTEDSA-N
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Description

Fumaramic acid, N-formyl- is a derivative of fumaric acid, which is a naturally occurring organic acid found in various plants and fungi. Fumaric acid is an intermediate in the citric acid cycle and has numerous industrial applications, including the production of synthetic resins, biodegradable polymers, and food additives

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fumaramic acid, N-formyl- typically involves the N-formylation of primary amines. This can be achieved using various catalysts and reaction conditions. For example, a novel solid acid magnetic nanocatalyst has been used for the efficient N-formylation of primary aromatic amines under mild reaction conditions . Other methods include the use of formyl chloride generated in situ by the action of oxalyl chloride on formic acid .

Industrial Production Methods

Industrial production of Fumaramic acid, N-formyl- often involves the use of biotechnological processes. For instance, fumaric acid can be produced via fermentation using fungi of the Rhizopus genus . This biotechnological approach is considered more sustainable compared to traditional petrochemical routes.

Chemical Reactions Analysis

Types of Reactions

Fumaramic acid, N-formyl- undergoes various chemical reactions, including:

    N-formylation: The primary reaction for its synthesis, involving the addition of a formyl group to an amine.

    Oxidation and Reduction: These reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions involving Fumaramic acid, N-formyl- include formic acid, oxalyl chloride, and various catalysts such as metal/metal oxide-based catalysts . The conditions for these reactions are typically mild, making the processes efficient and environmentally friendly.

Major Products Formed

The major products formed from the reactions involving Fumaramic acid, N-formyl- include formyl amides, which are valuable intermediates in pharmacological syntheses and industrial organic chemistry .

Scientific Research Applications

Fumaramic acid, N-formyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Fumaramic acid, N-formyl- involves its interaction with various molecular targets and pathways. For example, fumaric acid esters, including Fumaramic acid, N-formyl-, are known to exert their effects through the modulation of the cellular redox system and activation of the Nrf2 pathway . This leads to anti-inflammatory and antioxidant effects, making it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Fumaramic acid, N-formyl- can be compared with other similar compounds such as:

Properties

CAS No.

6626-94-4

Molecular Formula

C5H5NO4

Molecular Weight

143.10 g/mol

IUPAC Name

(E)-4-formamido-4-oxobut-2-enoic acid

InChI

InChI=1S/C5H5NO4/c7-3-6-4(8)1-2-5(9)10/h1-3H,(H,9,10)(H,6,7,8)/b2-1+

InChI Key

HSKSAKBZUITULZ-OWOJBTEDSA-N

Isomeric SMILES

C(=C/C(=O)O)\C(=O)NC=O

Canonical SMILES

C(=CC(=O)O)C(=O)NC=O

Origin of Product

United States

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